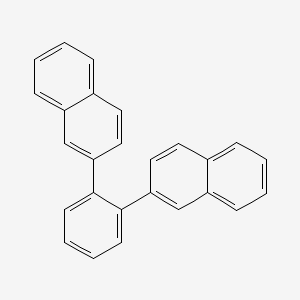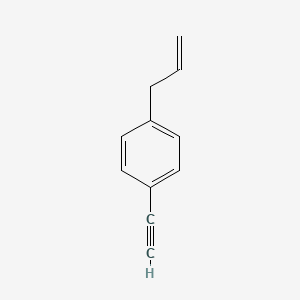![molecular formula C8H12GeO B14286622 5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan CAS No. 124908-68-5](/img/structure/B14286622.png)
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan is a chemical compound with the molecular formula C₈H₁₂GeO. It is a member of the germole family, which are organogermanium compounds containing a five-membered ring with germanium as one of the ring atoms.
Preparation Methods
The synthesis of 5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan typically involves the reaction of germanium tetrachloride with a suitable organic precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the dimethyl groups. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germane derivatives.
Scientific Research Applications
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds, which are studied for their unique chemical properties.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are being investigated, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to form stable complexes with biomolecules .
Comparison with Similar Compounds
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan can be compared with other similar compounds, such as:
5,5-Dimethyl-4,6-dihydrogermolo[3,4-c]furan: This compound has a similar structure but differs in the position of the double bonds.
5,5-Dimethyl-5,6-dihydrobenzothiazol-7(4H)-one: This compound contains a sulfur atom instead of germanium and has different chemical properties.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure and contains nitrogen and sulfur atoms
These comparisons highlight the unique properties of this compound, particularly its germanium-containing ring, which imparts distinct chemical and physical characteristics.
Properties
CAS No. |
124908-68-5 |
|---|---|
Molecular Formula |
C8H12GeO |
Molecular Weight |
196.81 g/mol |
IUPAC Name |
5,5-dimethyl-4,6-dihydrogermolo[3,4-c]furan |
InChI |
InChI=1S/C8H12GeO/c1-9(2)3-7-5-10-6-8(7)4-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
BEPLQMIKFBYGFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CC2=COC=C2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


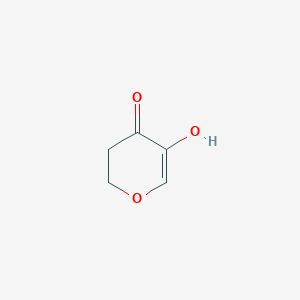
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
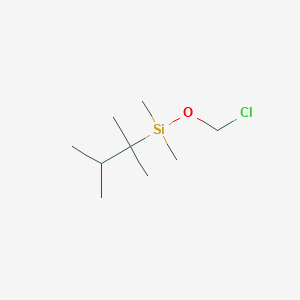
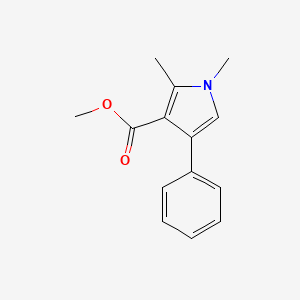
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
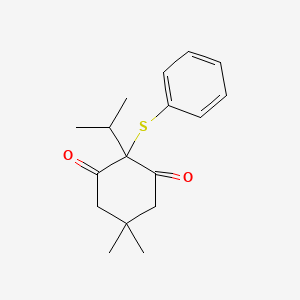
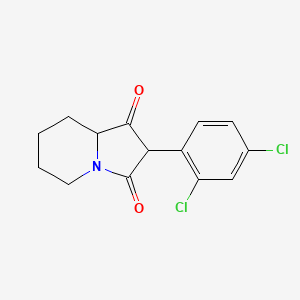
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
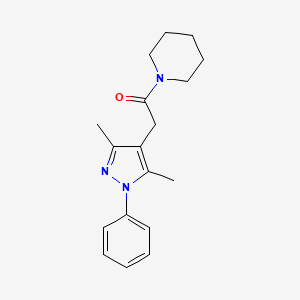
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
